molecular formula C12H10FNO B3340657 (3-Fluorophenyl)(pyridin-2-yl)methanol CAS No. 78383-61-6

(3-Fluorophenyl)(pyridin-2-yl)methanol

Cat. No. B3340657
CAS RN: 78383-61-6
M. Wt: 203.21 g/mol
InChI Key: SWWDFRDACYVBNF-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)(pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 78383-61-6 . It has a molecular weight of 203.22 and is typically in powder form .


Molecular Structure Analysis

The InChI Code for “(3-Fluorophenyl)(pyridin-2-yl)methanol” is 1S/C12H10FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H . This suggests that the molecule consists of a fluorophenyl group, a pyridin-2-yl group, and a methanol group.


Physical And Chemical Properties Analysis

“(3-Fluorophenyl)(pyridin-2-yl)methanol” is a powder with a melting point of 80-82 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Chemical Synthesis

“(3-Fluorophenyl)(pyridin-2-yl)methanol” is used in the synthesis of various chemical compounds . It has a molecular weight of 203.22 and a melting point of 80-82°C .

Synthesis of Fluorinated Pyridines

This compound plays a crucial role in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem .

Pharmacology

“(3-Fluorophenyl)(pyridin-2-yl)methanol” derivatives have been studied for their potential as novel and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists . TRPV3 is a member of the TRP channel family and is considered a promising target for the treatment of various diseases.

IR Spectroscopy of Hydrogen-Bonded Clusters

This compound has been used in studies exploring the structure of hydrogen-bonded clusters of 2-fluoropyridine with methanol. These studies provide insights into the vibrational frequencies affected by hydrogen bond formation.

Agricultural Applications

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Medical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have rapidly accelerated developments in this field .

Safety and Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(3-fluorophenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWDFRDACYVBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(pyridin-2-yl)methanol

CAS RN

78383-61-6
Record name (3-fluorophenyl)(pyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 17.4 g of 2-bromopyridine in 40 ml of ether is added slowly with stirring to 75 ml of commercial n-butyl lithium in heptane and 100 ml of ether at -50° to -40° C. under a nitrogen atmosphere. After stirring another 0.25 hours at -40° C., a solution of 12.5 g of 3-fluorobenzaldehyde in 30 ml of ether is added dropwise and the mixture is allowed to warm to room temperature. After stirring 3 hours, 100 ml of water is added, the organic layer is separated, dried over MgSO4 and the solvent is evaporated. The residue is chromatographed over silica gel in acetonitrile to obtain alpha-(3-fluorophenyl)-2-pyridinemethanol; mp 80°-82° C., after recrystallization from cyclohexane. The alpha-(3-fluorophenyl)-2-pyridinemethanol is hydrogenated at about 50 lbs. p.s.i. in methanol-acetic acid in the presence of 10% Rh/C. The reaction mixture is filtered, the solvent evaporated from the filtrate, and the residue dissolved in methylene dichloride and shaken with concentrated sodium hydroxide. The organic layer is separated, dried, and concentrated to obtain the desired alpha-(3-fluorophenyl)-2-piperidinemethanol; mp 146°-148° C.
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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